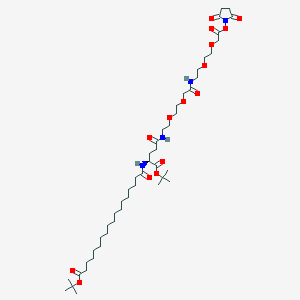
(S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate is a useful research compound. Its molecular formula is C47H82N4O15 and its molecular weight is 943.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate (CAS No. 1118767-15-9) is a complex organic compound with significant potential in biological applications. This article explores its biological activity based on diverse research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₈₂N₄O₁₅ |
| Molecular Weight | 943.17 g/mol |
| Boiling Point | Not available |
| CAS Number | 1118767-15-9 |
| PubChem ID | 86648907 |
The biological activity of this compound is primarily attributed to its structural features which include multiple functional groups that can interact with biological macromolecules. The presence of the pyrrolidine moiety enhances its ability to participate in biochemical reactions.
Antioxidant Activity
Research indicates that compounds with bulky substituents like tert-butyl groups exhibit enhanced resistance to reduction by antioxidants in biological systems. For instance, pyrrolidine nitroxides have been shown to maintain stability in the presence of biogenic antioxidants and enzymatic systems, making them useful for studying cellular processes in vivo .
Cellular Studies
In vitro studies have demonstrated that (S)-21,39-di-tert-butyl derivatives can influence cellular signaling pathways. These compounds have been tested for their effects on cell viability and proliferation in various cell lines.
Case Study:
A study involving human cancer cell lines showed that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to oxidative stress induction and apoptosis activation .
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. It has been suggested that the antioxidant capacity of (S)-21,39-di-tert-butyl derivatives can protect neuronal cells from oxidative damage.
Case Study:
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced cell death and preserved mitochondrial function . This highlights its potential as a therapeutic agent in neurodegenerative diseases.
Toxicity and Safety Profile
Despite its promising biological activities, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Eigenschaften
IUPAC Name |
tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)/t37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJILBKLUVJVKQ-QNGWXLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H82N4O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














